1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-
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Overview
Description
1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly used in coupling reactions to introduce various substituents onto the indole ring . The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products
Scientific Research Applications
1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indole ring with the 4-(4-chlorophenyl)-1-piperidinyl and 2-phenyl groups makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
827015-68-9 |
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Molecular Formula |
C26H25ClN2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H25ClN2/c27-22-12-10-19(11-13-22)20-14-16-29(17-15-20)18-24-23-8-4-5-9-25(23)28-26(24)21-6-2-1-3-7-21/h1-13,20,28H,14-18H2 |
InChI Key |
YHWJRNCJVZSHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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